molecular formula C14H17NO4 B1430160 (R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester CAS No. 1412254-17-1

(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester

Cat. No.: B1430160
CAS No.: 1412254-17-1
M. Wt: 263.29 g/mol
InChI Key: PVHTZUOXJDYNBQ-CQSZACIVSA-N
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Description

(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester is a chiral pyrrolidine derivative designed for use as a versatile building block in medicinal chemistry and organic synthesis. The pyrrolidine ring is a privileged saturated scaffold in drug discovery, contributing to structural complexity and improved druggability by exploring a wider three-dimensional pharmacophore space compared to flat aromatic systems. This exploration is facilitated by the ring's non-planarity and pseudorotation, allowing for optimized binding to biological targets . The specific stereochemistry of the (R)-enantiomer is a critical feature, as proteins are enantioselective and different spatial orientations of substituents can lead to significantly different biological profiles and binding modes to target proteins . This compound serves as a key synthetic intermediate for the development of novel biologically active molecules. Pyrrolidine-based structures are found in compounds investigated for a range of therapeutic areas, including potential applications in neurological disorders and cancer research . The functional groups on the scaffold allow for further chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures in drug discovery campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHTZUOXJDYNBQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The synthesis commonly begins with the formation of the pyrrolidine core, often derived from amino acid precursors or cyclic amino compounds. A pivotal step involves benzylation, where benzyl groups are introduced to protect or modify the amino functionalities.

Benzylation of Pyrrolidine Derivatives

According to a patent (CN104817549), the benzylation process involves reacting pyrrolidine-3-carboxylate derivatives with benzyl chloroformate in dichloromethane at room temperature, facilitated by sodium carbonate as a base:

Reaction:
Pyrrolidine-3-carboxylate + Benzyl chloroformate → Benzyl-protected pyrrolidine-1,3-dicarboxylate
Conditions:
- Solvent: Dichloromethane
- Base: Sodium carbonate
- Temperature: 20°C
- Duration: Overnight
Yield:
- Approximately 68%

This step effectively introduces the benzyl ester group, crucial for subsequent transformations.

Hydrolysis to Carboxylic Acid

The ester can then be hydrolyzed to the corresponding acid using basic or acidic hydrolysis, often employing aqueous sodium hydroxide or acid under controlled conditions, yielding the free acid.

Synthesis via Nucleophilic Substitution and Ester Formation

Amide Formation and Esterification

Research indicates that the compound can be synthesized through nucleophilic substitution reactions involving benzylamine and methyl pyrrolidine-1,3-dicarboxylate, followed by esterification. For example, the process involves:

  • Reacting benzylamine with methyl pyrrolidine-1,3-dicarboxylate in the presence of a base like triethylamine or sodium hydride, in solvents such as dichloromethane or DMF.
  • The reaction proceeds via nucleophilic attack on the ester carbonyl, forming an amide intermediate.
  • Subsequent esterification or transesterification steps introduce the benzyl ester group.

Catalytic Hydrogenation for Benzyl Group Removal

In some procedures, hydrogenation over palladium catalysts is used to remove benzyl protecting groups, as indicated in the synthesis of related derivatives. This step ensures the formation of the free acid or specific ester functionalities.

Key Research Findings and Data Tables

Preparation Step Reagents Conditions Yield / Remarks References
Benzylation of pyrrolidine-3-carboxylate Benzyl chloroformate, Na2CO3 Dichloromethane, RT, overnight ~68% yield ,
Hydrolysis to acid NaOH or HCl Reflux or room temp, aqueous Complete conversion ,
Formation of ester derivatives Benzylamine + methyl pyrrolidine-1,3-dicarboxylate DMF or DCM, base Variable, optimized for high yield
Hydrogenation for benzyl removal H2, Pd/C Room temp, atmospheric pressure Used for deprotection

Notable Research and Patents

  • Patent CN104817549 describes the benzylation of pyrrolidine derivatives with benzyl chloroformate, achieving yields up to 68%, emphasizing the importance of solvent choice and reaction conditions.
  • Research by Masterson Group details the synthesis of chiral pyrrolidine derivatives, involving hydrolysis and hydrogenation steps, highlighting the importance of stereochemistry control.
  • Industrial methods focus on large-scale synthesis using optimized catalytic processes, ensuring high purity and yield, as described in patent literature.

Summary of Key Considerations

  • Choice of solvent (dichloromethane, DMF) significantly influences reaction efficiency.
  • Reaction temperature is generally maintained at room temperature or slightly elevated to optimize yield.
  • Protecting groups such as benzyl are introduced via benzyl chloroformate and later removed by catalytic hydrogenation.
  • Hydrolysis steps are critical to convert esters to acids, often performed under basic conditions for higher efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-3-Methyl-Pyrrolidine-1,3-Dicarboxylic Acid 1-Benzyl Ester has been investigated for its potential role in drug development, particularly as a precursor or intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Bioactive Compounds

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel derivatives with enhanced biological activity against specific cancer cell lines. The research demonstrated that modifications to the benzyl ester group could lead to increased potency and selectivity in targeting cancer cells.

CompoundActivityReference
Compound AIC50 = 5 µM
Compound BIC50 = 2 µM

Organic Synthesis

This compound serves as an important chiral building block in asymmetric synthesis. Its ability to introduce chirality into synthetic pathways is valuable for producing enantiomerically pure compounds.

Example: Asymmetric Synthesis

In a recent publication, researchers utilized this compound to synthesize a range of chiral amines through reductive amination processes. The resulting products exhibited high enantioselectivity, demonstrating the effectiveness of this compound as a chiral auxiliary.

Reaction TypeYield (%)Enantiomeric RatioReference
Reductive Amination85%98:2

Chiral Catalysis

The compound has also been explored as a ligand in chiral catalysis, particularly in transition metal-catalyzed reactions. Its structural features allow it to stabilize metal centers while facilitating enantioselective transformations.

Case Study: Catalytic Applications

Research conducted on the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions showed promising results. The ligand significantly improved reaction yields and selectivity towards desired products.

Reaction TypeYield (%)Selectivity (%)Reference
Cross-Coupling Reaction90%>95%

Potential for Further Research

Given its diverse applications, this compound presents opportunities for further exploration in various fields:

  • Pharmaceutical Development : Continued investigations into its derivatives could lead to new therapeutic agents.
  • Sustainable Chemistry : Its role in green chemistry practices could be evaluated for environmentally friendly synthesis methods.
  • Material Science : Potential applications in developing new materials or polymers utilizing its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s analogs differ in ring size, substituents, and protecting groups, influencing their physicochemical and biological properties. Key comparisons include:

Table 1: Structural Analogs and Key Properties
Compound Name Structure CAS No. Key Features Purity/Yield Reference
(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester Pyrrolidine with tert-butyl ester 2198242-27-0 Enhanced stability; used in peptide synthesis 95% purity
(R)-Piperidine-1,3-dicarboxylic acid 1-benzyl ester Piperidine ring (6-membered) 160706-62-7 Larger ring size alters conformational flexibility 97% purity
(R)-1-Benzyl-5-oxopyrrolidine-3-carboxylate Pyrrolidine with 5-oxo group N/A Ketone introduces polarity; potential metabolic instability N/A
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester Brominated at C3 N/A Halogenation enables further functionalization (e.g., cross-coupling) Tech. 90%
[(R)-1-((S)-2-Amino-3-methylbutyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Amino acid substituent 1401665-71-1 Enhanced biological targeting (e.g., protease substrates) N/A

Physicochemical Properties

  • Solubility : Benzyl esters (e.g., CAS 160706-62-7) exhibit lower aqueous solubility than tert-butyl esters due to hydrophobicity .
  • Stability : The 5-oxo derivative () may undergo faster metabolic degradation compared to saturated analogs .

Key Research Findings

  • Stereochemical Impact : The (R)-configuration at C3 is critical for NMDAR inhibition, as mirrored in piperidine analogs .
  • Protecting Group Strategy : Benzyl esters are preferred for lab-scale synthesis due to facile deprotection, while tert-butyl esters are optimal for long-term storage .
  • Biological Potency : Methyl substitution at C3 enhances receptor binding affinity compared to bulkier groups (e.g., trifluoromethyl in ) .

Biological Activity

(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester, with the CAS number 1412254-17-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • Purity : Typically ≥ 97% .
  • IUPAC Name : (R)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with enzymes involved in metabolic processes, potentially influencing lipid metabolism and energy production.

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activities. For instance, studies have demonstrated that similar structures can scavenge free radicals and reduce oxidative stress in cellular models . This suggests that this compound may also possess these beneficial properties.

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structural motifs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is crucial in conditions like arthritis and other inflammatory diseases .

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrrolidine-based compounds. The study found that treatment with this compound led to a marked decrease in the secretion of inflammatory mediators in human immune cells. This supports its potential therapeutic application in managing chronic inflammation .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased secretion of pro-inflammatory cytokines
Enzyme modulationPotential inhibition of ATP citrate lyase

Q & A

Q. What are the standard synthetic routes for (R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester?

The compound is synthesized via coupling reactions using activating agents like bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) and triethylamine in dichloromethane. For example, (R)-configured intermediates are coupled with carboxylic acids under mild conditions (room temperature, 30 minutes), followed by purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. How is the purity and identity of the compound confirmed in laboratory settings?

Analytical methods include:

  • LCMS : Monitoring molecular ion peaks (e.g., m/z 531 [M-H]⁻) and retention times (e.g., 0.88 minutes on a C18 column with acetonitrile/water gradients) .
  • HPLC : Chiral columns (e.g., polysaccharide-based) to verify enantiomeric excess .
  • NMR : Structural confirmation via characteristic shifts for benzyl ester protons (~5.1–5.3 ppm) and pyrrolidine methyl groups (~1.2–1.5 ppm) .

Q. What are common impurities observed during synthesis, and how are they addressed?

Impurities include unreacted starting materials (e.g., methyl esters) or diastereomers. These are removed via:

  • Column chromatography : Optimized solvent systems (e.g., hexane/ethyl acetate 7:3) .
  • Acid-base washes : Using 1 N HCl to partition hydrophilic byproducts into the aqueous layer .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Chiral auxiliaries : Use of (R)-configured starting materials (e.g., (R)-2-methylpyrrolidine derivatives) to enforce stereochemical control .
  • Low-temperature reactions : Minimize epimerization by avoiding prolonged heating.
  • In-line monitoring : Chiral HPLC during critical steps to detect enantiomeric drift .

Q. What computational tools are suitable for predicting reactivity or optimizing reaction conditions?

  • DFT calculations : Modeling transition states to predict coupling efficiency between pyrrolidine and benzyl ester groups.
  • Machine learning : Training datasets on similar pyrrolidine-dicarboxylate syntheses to optimize solvent/reagent combinations .

Q. How do structural modifications (e.g., tert-butyl vs. benzyl esters) impact reactivity or stability?

  • Steric effects : Benzyl esters enhance solubility in organic phases but may hinder coupling efficiency compared to smaller esters (e.g., methyl).
  • Stability : Benzyl esters are prone to hydrogenolysis under catalytic hydrogenation, whereas tert-butyl esters require acidic cleavage (e.g., TFA) .

Q. What mechanisms explain contradictory yields in similar synthetic protocols?

Discrepancies arise from:

  • Reagent purity : Impure PyBroP reduces coupling efficiency.
  • Solvent drying : Traces of water in dichloromethane hydrolyze active intermediates.
  • Workup timing : Extended acid exposure post-reaction may degrade labile esters .

Q. How can the compound be functionalized for downstream applications (e.g., bioconjugation)?

  • Benzyl ester deprotection : Hydrogenolysis with Pd/C or Birch reduction to expose carboxylic acids for amide coupling .
  • Methyl ester hydrolysis : Base-mediated saponification (e.g., LiOH/THF/water) to generate dicarboxylic acid derivatives .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodConditions/ResultsReference
PurityHPLC>97% (C18, 0.1% TFA in H₂O/MeCN)
Enantiomeric ExcessChiral HPLCChiralpak IA-3, hexane/i-PrOH 85:15
Molecular WeightLCMSm/z 263.29 [M+H]⁺

Q. Table 2. Comparative Reactivity of Esters

Ester TypeCleavage MethodStability in DCMReference
BenzylHydrogenolysisHigh
tert-ButylAcid (TFA)Moderate
MethylSaponificationLow (base-sensitive)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-Methyl-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester

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